M₃ vs. M₂ Selectivity of 4‑Acetamidopiperidine‑Derived J‑104129 Compared with the Non‑Selective Antagonist Atropine
The 4‑acetamidopiperidine‑based compound J‑104129 exhibits 120‑fold selectivity for human M₃ over M₂ receptors, whereas atropine, a prototypical non‑selective antagonist built on a tropane scaffold, shows essentially equipotent binding across subtypes [1]. This directly demonstrates that the 4‑acetamidopiperidine core confers subtype selectivity unattainable with classical muscarinic scaffolds.
| Evidence Dimension | Selectivity ratio M₃/M₂ (Ki M₂ / Ki M₃) |
|---|---|
| Target Compound Data | J‑104129 (derived from 4‑acetamidopiperidine): Ki M₃ = 4.2 nM, Ki M₂ = 490 nM; selectivity = 120‑fold |
| Comparator Or Baseline | Atropine: Ki M₁ ≈ 1.2 nM, Ki M₂ ≈ 0.8 nM, Ki M₃ ≈ 1.0 nM; selectivity ≈ 0.8‑fold (essentially non‑selective) |
| Quantified Difference | >100‑fold improvement in M₃/M₂ selectivity for the 4‑acetamidopiperidine derivative |
| Conditions | Human cloned muscarinic receptor binding assays, [³H]‑N‑methylscopolamine displacement |
Why This Matters
M₃ selectivity is the critical differentiator for respiratory therapeutics because M₂ blockade causes tachycardia; the 4‑acetamidopiperidine scaffold is the only validated piperidine core that reliably delivers this selectivity.
- [1] Mitsuya M, Mase T, Tsuchiya Y, et al. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors. Bioorg Med Chem. 1999;7(11):2487-2498. PMID: 10632066. View Source
